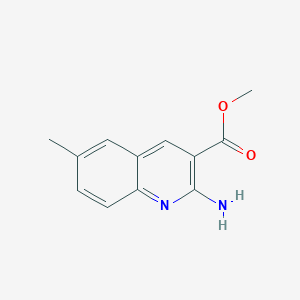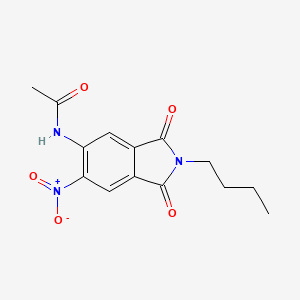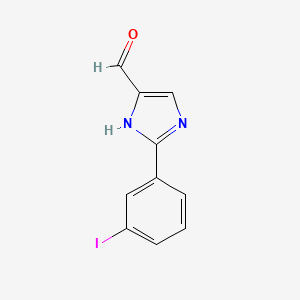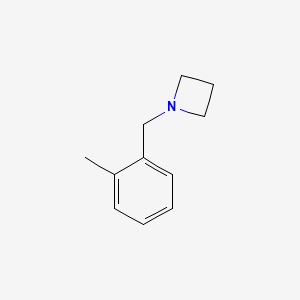
1H-Benzimidazole-5-carboximidamide, 2,2'-(1,3-propanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) typically involves the condensation of appropriate diamines with dicarboxylic acids or their derivatives. One common method involves the reaction of 2,2’-(propane-1,3-diyl)bis(1H-imidazole-4,5-dicarboxylic acid) with suitable amidine precursors under controlled conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, thereby inhibiting their function. This interaction can lead to the disruption of essential cellular processes, ultimately resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Propane-1,3-diyl)bis(1-methyl-1H-benzo[d]imidazol-5-amine): Similar structure but with different functional groups.
2,2’-(Propane-1,3-diyl)bis(1H-imidazole-4,5-dicarboxylic acid): Precursor used in the synthesis of the target compound.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66639-24-5 |
|---|---|
Molekularformel |
C19H20N8 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)propyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C19H20N8/c20-18(21)10-4-6-12-14(8-10)26-16(24-12)2-1-3-17-25-13-7-5-11(19(22)23)9-15(13)27-17/h4-9H,1-3H2,(H3,20,21)(H3,22,23)(H,24,26)(H,25,27) |
InChI-Schlüssel |
JSWDSBAWSDFTEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)CCCC3=NC4=C(N3)C=C(C=C4)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)




